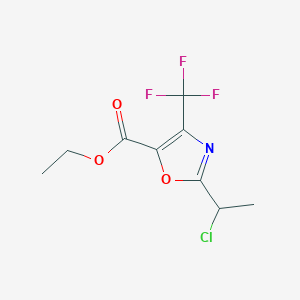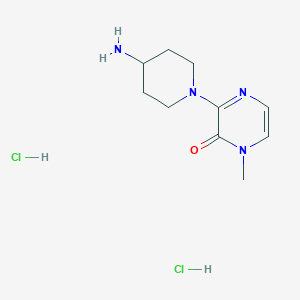
Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Übersicht
Beschreibung
This compound contains an oxazole ring, which is a five-membered ring consisting of three carbon atoms, one oxygen atom, and one nitrogen atom . The presence of the trifluoromethyl group (-CF3) and chloroethyl group (-CH2-CH2-Cl) could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electronegativity of the oxygen, nitrogen, and fluorine atoms, and the polar nature of the C-Cl, C-O, and C-N bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo nucleophilic substitution or addition reactions . The chloroethyl group could potentially be substituted by a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the polar nature of the C-Cl, C-O, and C-N bonds, and the presence of the trifluoromethyl group .Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted Oxazoles
Ethyl 2-chlorooxazole-4-carboxylate, a compound related to Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, has been utilized as an intermediate for synthesizing various substituted oxazoles. The process involves regiocontrolled halogenation and palladium-catalyzed coupling reactions (Hodgetts & Kershaw, 2002).
Palladium-Catalyzed Direct Arylation
Ethyl oxazole-4-carboxylate serves as a precursor in palladium-catalyzed direct (hetero)arylation, leading to (hetero)aryloxazoles. This method is efficient for synthesizing natural products like balsoxin and texaline (Verrier et al., 2008).
Synthesis of Trifluoromethyl Substituted Heterocyclic Compounds
The synthesis of 5-Ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid, closely related to the compound of interest, has been achieved starting from its ethyl ester. This synthesis paves the way for preparing various ester and amide derivatives (Shi, Xu & Xu, 1991).
Alkenylation, Benzylation, and Alkylation
Ethyl oxazole-4-carboxylate can be alkenylated, benzylated, and alkylated with various halides, utilizing palladium acetate and specific ligands. This method demonstrates the compound's versatility in organic synthesis (Verrier, Hoarau & Marsais, 2009).
Enantioselective Synthesis
The enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, which shares structural similarities with the compound , was achieved through Pd-catalyzed amide coupling and oxazole formation, demonstrating potential in creating chiral compounds (Magata et al., 2017).
Metabolism Study
Although slightly different, the metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate in various animals provides insights into the biotransformation pathways of similar compounds (Kobayashi et al., 1987).
Thiazolo-Pyridine Synthesis
The conversion of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo-pyridine derivatives underlines the potential of similar oxazole derivatives in synthesizing heterocyclic compounds (Albreht et al., 2009).
Synthesis under Solvent-Free Conditions
The synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates under solvent-free conditions exemplifies the environmental benefits and efficiency of using similar oxazole derivatives in green chemistry (Yavari et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO3/c1-3-16-8(15)5-6(9(11,12)13)14-7(17-5)4(2)10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPIASLCFMHKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)C(C)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











amine hydrochloride](/img/structure/B1383410.png)
![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1383411.png)


amine hydrochloride](/img/structure/B1383415.png)
